molecular formula C20H16BrN5O2S B11700417 (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700417
M. Wt: 470.3 g/mol
InChI Key: DFAUQUHPXNGDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a sophisticated chemical entity designed for advanced pharmaceutical and biochemical research. Its molecular architecture integrates a pyrazolone core conjugated with a hydrazinylidene linker and distinct 2-bromophenyl and 4-(4-methoxyphenyl)thiazolyl substituents. This specific arrangement is characteristic of molecules investigated for their potential biological activity, particularly as inhibitors of protein kinases or other enzymatic targets involved in cell signaling pathways [https://pubchem.ncbi.nlm.nih.gov/]. The bromophenyl group can act as a halogen bond donor, while the methoxyphenyl-thiazole moiety is a common pharmacophore found in various bioactive compounds, suggesting this molecule is a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound as a key intermediate or a lead compound in the development of novel therapeutic agents, potentially for applications in oncology or inflammatory diseases. It is also suited for probing biochemical interactions through in vitro assays and as a standard in analytical method development using techniques like HPLC and LC-MS. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5O2S/c1-12-18(24-23-16-6-4-3-5-15(16)21)19(27)26(25-12)20-22-17(11-29-20)13-7-9-14(28-2)10-8-13/h3-11,25H,1-2H3

InChI Key

DFAUQUHPXNGDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

The 4-(4-methoxyphenyl)-1,3-thiazol-2-amine intermediate is prepared via Hantzsch thiazole synthesis:

  • Reactants : 4-Methoxybenzothioamide (1.0 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.2 mmol).

  • Solvent : Ethanol (15 mL).

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Table 1: Thiazole Intermediate Characterization

PropertyValueSource
Yield78%
Melting Point160–162°C
1H^1H NMR (DMSO-d6d_6 )δ 7.42 (s, 1H, thiazole-H)

Pyrazolone Core Formation

Cyclization Protocol

The 5-methyl-2,4-dihydro-3H-pyrazol-3-one moiety is synthesized via hydrazine-mediated cyclization:

  • Reactants : Ethyl 3-oxobutanoate (1.5 mmol) and hydrazine hydrate (99%, 2.0 mmol).

  • Solvent : Acetic acid (10 mL).

  • Conditions : Stirring at 25°C for 12 hours.

  • Workup : Neutralization with NaHCO3_3, extraction with ethyl acetate.

Table 2: Pyrazolone Intermediate Data

PropertyValueSource
Yield85%
IR (KBr)1670 cm1^{-1} (C=O stretch)

Hydrazone Linkage Installation

Aldehyde Intermediate Preparation

The pyrazolone aldehyde is generated via IBX oxidation:

  • Reactant : (5-Methyl-3-oxo-2,4-dihydro-1H-pyrazol-4-yl)methanol (1.0 mmol).

  • Oxidizing Agent : 2-Iodoxybenzoic acid (IBX, 1.5 mmol).

  • Solvent : DMSO (10 mL).

  • Conditions : Stirring at 20°C for 1 hour.

Hydrazone Condensation

The final step involves Schiff base formation:

  • Reactants : Pyrazolone aldehyde (1.0 mmol) and 2-bromophenylhydrazine (1.1 mmol).

  • Solvent : Ethanol (10 mL) with glacial acetic acid (2 drops).

  • Conditions : Reflux at 70°C for 4 hours.

  • Workup : Filtration and washing with cold ethanol.

Table 3: Final Compound Characterization

PropertyValueSource
Yield72%
Melting Point218–220°C
HRMS (ESI)m/z 469.0738 [M + H]+^+
13C^{13}C NMR (DMSO-d6d_6 )δ 161.24 (C=N)

Regioselectivity and Stereochemical Control

  • Z-Configuration : The (4Z)-stereochemistry is confirmed by NOESY correlations between the hydrazone NH and thiazole protons.

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane 3:7) ensures >95% purity.

Optimization Insights

  • Solvent Impact : Ethanol maximizes yield vs. THF (72% vs. 58%) due to better reactant solubility.

  • Catalysis : Acetic acid accelerates hydrazone formation, reducing reaction time from 8 to 4 hours.

Challenges and Solutions

  • Byproduct Formation : Oxazolone byproducts are minimized by stoichiometric control (1:1.1 aldehyde:hydrazine ratio).

  • Isomer Separation : The Z-isomer is isolated via fractional crystallization from ethanol.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : The protocol is scalable to 10 g with consistent yields (70–73%).

  • Cost Efficiency : IBX is recycled via filtration, reducing oxidant costs by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. For example, studies have shown that derivatives of hydrazones can inhibit the growth of various bacteria and fungi. The presence of the thiazole and hydrazone functionalities is believed to enhance this activity by interacting with microbial enzymes or disrupting cellular processes .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The thiazole and pyrazolone components are known to interact with cellular targets that are critical for cancer cell survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include condensation reactions between hydrazine derivatives and thiazole precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity Assessment

In a study published in Molecules, derivatives of the compound were tested against a panel of bacterial strains using disk diffusion methods. Results demonstrated that certain modifications in the structure significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Efficacy in Cell Lines

A recent investigation into the anticancer properties of similar pyrazolone derivatives revealed their potential to inhibit cell proliferation in various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with the compound, showing promising results at micromolar concentrations .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydrazone linkage and thiazole ring play crucial roles in binding to active sites, modulating biological pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazolone derivatives often exhibit tunable properties based on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity (if reported) Synthesis Yield References
Target Compound 2-bromophenyl hydrazinylidene, 4-(4-methoxyphenyl)thiazole ~456.3 Bromine (electron-withdrawing), methoxy (electron-donating), thiazole ring Not explicitly reported N/A
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b) 4-methylphenyl hydrazinylidene, phenyl ~294.3 Methyl group (electron-donating), no heterocyclic rings Ferroptosis induction (inferred from ) 63%
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Fluorophenyl, triazole, thiazole ~542.4 Fluorine substituents (electron-withdrawing), triazole-thiazole system Anticancer (structural analogy to ) High (exact % not specified)
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) Nonafluorobutyl, 4-methylphenyl hydrazinylidene ~498.3 Polyfluoroalkyl chain (lipophilic, metabolically stable) Not reported, but fluorinated chains enhance bioavailability 95%

Key Observations:

  • The methoxy group improves solubility relative to nonpolar analogs (e.g., 9b) .
  • Thiazole vs. Triazole-Thiazole Systems : highlights that thiazole-triazole hybrids (e.g., Compound 5) exhibit planar conformations, favoring π-π stacking in biological targets, whereas the target compound’s standalone thiazole may adopt a perpendicular orientation .
  • Fluorinated Analogues : Polyfluoroalkyl chains (e.g., 8b) confer metabolic stability but reduce aqueous solubility compared to the target compound’s methoxy group .

Biological Activity

The compound (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its diverse biological activities. Characterized by multiple functional groups, including hydrazine, thiazole, and pyrazolone moieties, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications. The unique structural features suggest significant interactions with biological targets, which may lead to various pharmacological effects.

Molecular Formula and Weight

  • Molecular Formula : C20H16BrN5O2S
  • Molecular Weight : 432.33 g/mol

Structural Features

The compound's structure includes:

  • Bromophenyl group : Enhances biological activity through potential interactions with cellular targets.
  • Thiazole ring : Known for antimicrobial properties.
  • Pyrazolone moiety : Associated with anticancer activity.

These components contribute to the compound's overall pharmacological profile.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Compounds similar to this one have demonstrated significant antimicrobial properties. The thiazole and pyrazolone derivatives are particularly noted for their efficacy against various bacterial strains. For instance, studies have shown that derivatives exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The pyrazolone structure is often associated with anticancer activity. Research indicates that compounds containing this moiety can inhibit tumor growth and promote apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

The bromophenyl hydrazone component suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of similar compounds. For example, derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively .

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various pathogens. Among these derivatives, several exhibited promising results against Bacillus subtilis, with IC50 values significantly lower than standard antibiotics .

Study 2: Anticancer Activity

In another investigation, a pyrazolone derivative was tested for its anticancer properties in vitro. The study found that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Study 3: Enzyme Inhibition Profile

A comprehensive screening of hydrazone derivatives revealed potent AChE inhibition. Among the tested compounds, some displayed IC50 values as low as 0.63 µM compared to a reference standard (IC50 = 21.25 µM), suggesting strong potential for developing new treatments for Alzheimer's disease .

Q & A

Q. Methodological Focus

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulation with PEGylated liposomes improves bioavailability, as tested in pyrazolone derivatives .
  • Salt formation : Protonation of the hydrazinylidene group with HCl enhances solubility .

How should researchers interpret genotoxicity risks identified in Ames assays?

Advanced Research Question
Positive Ames results (e.g., frame-shift mutations in Salmonella strains) necessitate follow-up studies:

  • Comet assay : To assess DNA strand breaks in mammalian cells.
  • Metabolic deactivation tests : Use liver S9 fractions to differentiate direct vs. metabolite-induced genotoxicity .
  • Structural analogs : Compare with non-mutagenic derivatives to identify toxicophores (e.g., nitro groups or planar aromatic systems).

What mechanistic insights can be gained from studying synergistic effects with commercial antifungals?

Advanced Research Question
Combination studies with fluconazole or amphotericin B can reveal:

  • Efflux pump inhibition : Synergy with thiazole derivatives suggests interference with ABC transporters in C. albicans .
  • Membrane disruption : Enhanced permeability via ergosterol binding (confirmed by fluorescence assays using diS-C3(3)) .

How do pH and temperature affect the stability of the hydrazone linkage?

Q. Methodological Focus

  • Accelerated degradation studies : Monitor by HPLC at pH 1–13 and 40–60°C. Hydrazones are typically stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions.
  • Kinetic modeling : Calculate activation energy (EaE_a) for decomposition using Arrhenius plots .

What in silico tools predict metabolic pathways and potential toxicity?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity.
  • Metabolite identification : Phase I oxidation (e.g., demethylation of the 4-methoxyphenyl group) is common, as seen in pyrazolone analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.